molecular formula C5H6ClN3 B1347180 2-Chloro-6-hydrazinopyridine CAS No. 5193-03-3

2-Chloro-6-hydrazinopyridine

Cat. No.: B1347180
CAS No.: 5193-03-3
M. Wt: 143.57 g/mol
InChI Key: HFTSPKIAXHZROA-UHFFFAOYSA-N
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Safety and Hazards

2-Chloro-6-hydrazinopyridine is considered hazardous . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .

Biochemical Analysis

Biochemical Properties

2-Chloro-6-hydrazinopyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as hydrolases and oxidoreductases. These interactions often involve the formation of covalent bonds between the hydrazine group of this compound and the active sites of the enzymes, leading to enzyme inhibition or activation . Additionally, this compound can form complexes with metal ions, which can further influence its biochemical activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and nitric oxide (NO) signaling . By modulating these pathways, this compound can affect gene expression and cellular metabolism. For instance, it can induce the expression of antioxidant enzymes and other protective proteins, thereby enhancing cellular defense mechanisms.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the hydrazine group to the active sites of enzymes, leading to enzyme inhibition or activation . This binding can alter the enzyme’s conformation and activity, thereby affecting various biochemical pathways. Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression and protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, this compound can undergo degradation, leading to the formation of by-products that may have different biochemical activities. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing antioxidant defenses and protecting against oxidative stress . At high doses, this compound can be toxic, leading to adverse effects such as liver and kidney damage. Threshold effects have been observed, where the compound’s activity changes dramatically at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to nitrogen metabolism . This compound can interact with enzymes such as aminotransferases and dehydrogenases, influencing metabolic flux and metabolite levels. Additionally, this compound can affect the synthesis and degradation of various biomolecules, including amino acids and nucleotides.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes . The localization and accumulation of this compound within specific cellular compartments can influence its biochemical activity and effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-hydrazinopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-hydrazinopyridine is unique due to the presence of both a chlorine atom and a hydrazine group on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for various synthetic and research applications .

Properties

IUPAC Name

(6-chloropyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-4-2-1-3-5(8-4)9-7/h1-3H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTSPKIAXHZROA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50313076
Record name 2-Chloro-6-hydrazinopyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5193-03-3
Record name 5193-03-3
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Record name 2-Chloro-6-hydrazinopyridine
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Record name 2-Chloro-6-hydrazinopyridine
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Synthesis routes and methods I

Procedure details

2 g of 2,6-dichloropyridine were dissolved in 60 ml of methanol and mixed with 10 ml of 80% hydrazine hydrate. The solution was firstly stirred for 3 days at room temperature and then refluxed for 10 days. Rotation in took place, the residue was taken up with methanol, followed by rotation in again and finally recrystallization from methanol/water. 0.25 g of 2-hydrazino-6-chloropyridine was obtained.
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Synthesis routes and methods II

Procedure details

The title compound was prepared according to the method described in U.S. Pat. No. 4,260,767 (1981). A mixture of 2,6-dichloropyridine (25.0 g, 169 mmol) and hydrazine monohydrate (60 mL, 1.24 mol) was heated and stirred at 100° C. for 4 hours. The solution was ice cooled, and the resulting crude crystals were collected by filtration. The crystals were washed with cold water and air dried. The crystals thus obtained were recrystallized from chloroform/hexane to give the title compound (15.8 g, 65% yield).
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Synthesis routes and methods III

Procedure details

The following were prepared analogously and analyzed by nmr spectroscopy: 2-bromo-6-hydrazinopyridine, m.p. 112°-114° C. (from 2,6-dibromopyridine); 2-fluoro-6-hydrazinopyridine, m.p. 74°-76° C. (from 2,6-difluoropyridine); 2-hydrazino-6-(trifluoromethyl)pyridine, m.p. 62°-64° C. (from 2-chloro-6-(trifluoromethyl)pyridine; 3-hydrazino-5-(trifluoromethyl)pyridine, pale yellow solid (from 3-fluoro-5-(trifluoromethyl)pyridine); 4-hydrazino-2,3,5,6-tetrachloropyridine, m.p. 180°-181° C. (from pentachloropyridine).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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